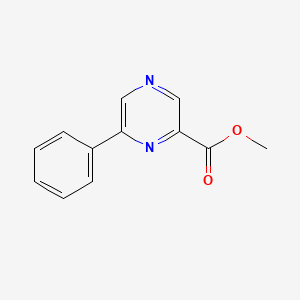

![molecular formula C12H6BrCl2N3 B577694 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1334411-79-8](/img/structure/B577694.png)

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

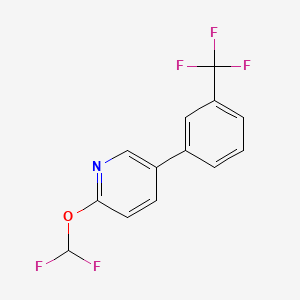

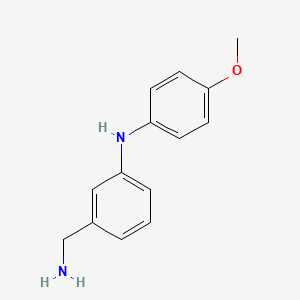

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

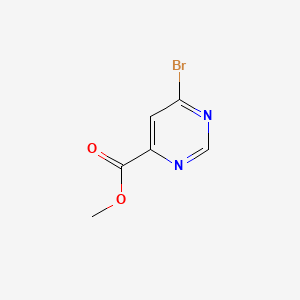

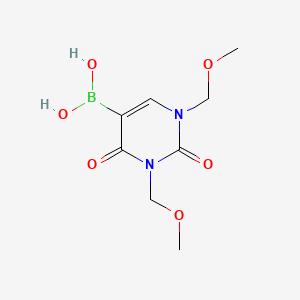

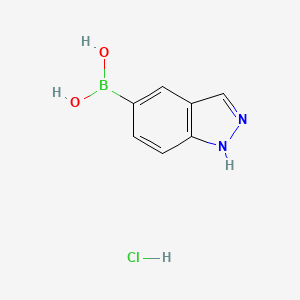

The chemical reactions involving similar compounds often involve nucleophilic aromatic substitution (SNAr) reactions . Suzuki–Miyaura coupling is another common reaction involving organoboron compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

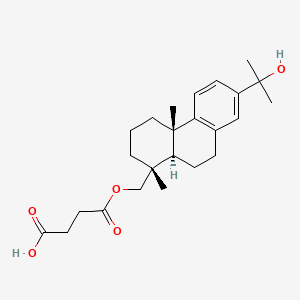

Crystal Structure Analysis

The compound has been used in the study of crystal structures. The molecular structure of the compound was determined using X-ray crystallography . This application is crucial in understanding the physical and chemical properties of the compound, which can further guide its usage in various fields .

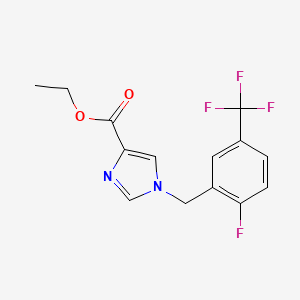

Infrared Spectroscopy

The compound can be studied using infrared (IR) spectroscopy, a common spectroscopic technique used for characterizing compound and solvent interactions . This application is essential in both qualitative and quantitative analysis of the compound .

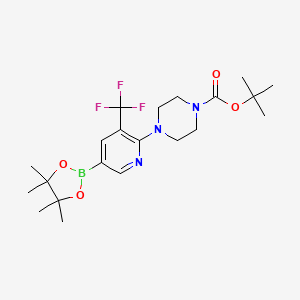

Cross Coupling Reactions

The compound can serve as a building block in the formation of C−N bond by various cross coupling reactions . This application is particularly important in the synthesis of complex organic compounds .

Solvent Effect Studies

The compound can be used to study the effect of solvents on IR spectra . Understanding the solvent effect is crucial in predicting the behavior of the compound in different solvents, which can guide its use in various chemical reactions .

Synthesis of Derivatives

The compound can be used in the synthesis of its derivatives . These derivatives have various applications in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .

Clean Technology Applications

Although the mechanism is still not well understood, the compound has potential applications in clean technology . This involves promoting homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates, short-term polymerization processes, and high yields .

Mecanismo De Acción

Mode of Action

It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .

Result of Action

Similar compounds have been reported to have various biological and pharmacological activities .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2N3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTMYYSIMBNURF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855984 |

Source

|

| Record name | 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine | |

CAS RN |

1334411-79-8 |

Source

|

| Record name | 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)

![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)

![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)